molecular formula C22H27N5O2S B14969639 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B14969639
M. Wt: 425.5 g/mol
InChI Key: FGFGCMQSAJMMOO-UHFFFAOYSA-N
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Description

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, a pyrimidine ring, and an ethylamino substituent, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with an aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the use of high-purity reagents, advanced catalytic systems, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-6-23-21-13-17(5)24-22(26-21)25-18-7-9-19(10-8-18)27-30(28,29)20-12-15(3)14(2)11-16(20)4/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26)

InChI Key

FGFGCMQSAJMMOO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Origin of Product

United States

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